N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
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Description
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.41. The purity is usually 95%.
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Scientific Research Applications
Biological Activity and Chemical Properties
N-(4-(pyridin-3-yl)thiazol-2-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a compound that has garnered attention in scientific research due to its potential biological activities and chemical properties. Although direct studies specifically addressing this compound were not found, research on related nicotinamide derivatives and pyridine-containing compounds provides valuable insights into the types of applications and studies that might be relevant.
Nicotinamide derivatives, including those structurally related to this compound, have been explored for their antimicrobial properties. For instance, Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and assessed their biological activity against various bacteria and fungi, finding some compounds comparable with standard drugs (Patel & Shaikh, 2010).
Enzymatic Activity and Inhibition
The enzymatic activity of Nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide, pyridine, and related compounds, is significant for drug metabolism and xenobiotic detoxification. Overexpression of NNMT has been implicated in various human diseases, making it a target for inhibitor development. Babault et al. (2018) discussed the discovery of bisubstrate inhibitors of NNMT, providing a foundation for developing more potent and selective inhibitors (Babault et al., 2018).
Substrate Scope and Inhibitor Characterization
The substrate scope of NNMT and the characterization of its inhibitors are crucial for understanding its role in metabolizing various compounds, including potential therapeutic agents. Van Haren et al. (2016) developed a new NNMT activity assay facilitating the study of substrate recognition and inhibitor development, providing insights into the enzyme's versatility and potential for drug interactions (Van Haren et al., 2016).
Potential in Cancer Research
Research on nicotinamide derivatives and pyridine-containing compounds has also extended to cancer research, exploring their therapeutic potential and mechanisms of action. Redda and Gangapuram (2007) investigated the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents, highlighting the importance of structural modifications to enhance biological activity (Redda & Gangapuram, 2007).
Properties
IUPAC Name |
6-(oxolan-3-yloxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c23-17(13-3-4-16(20-9-13)25-14-5-7-24-10-14)22-18-21-15(11-26-18)12-2-1-6-19-8-12/h1-4,6,8-9,11,14H,5,7,10H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZZIIFCZAZERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.